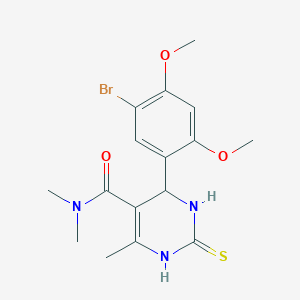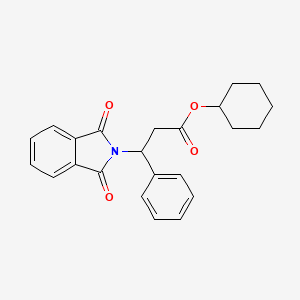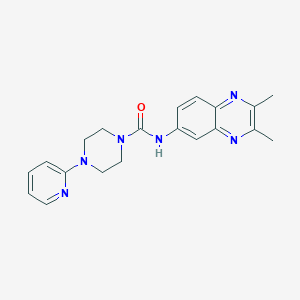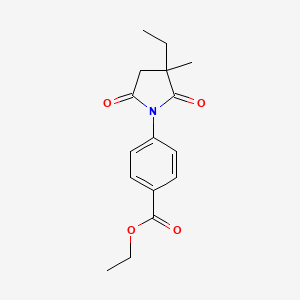![molecular formula C24H26N2O4S B4007768 N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)
N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the combination of sulfonyl chlorides with amines or amides in the presence of a base. For compounds similar to N2-benzyl-N2-[(4-methoxyphenyl)sulfonyl]-N1-(1-phenylethyl)glycinamide, the synthesis might entail a specific sequence of reactions starting from selected phenyl and methoxyphenyl derivatives. The synthesis process can be optimized to enhance yield and purity, considering factors like reaction temperature, solvents, and catalysts. A notable example in the field of sulfonamide synthesis is the reaction of S-(4-methoxyphenyl) benzenethiosulfinate with trifluoromethanesulfonic anhydride to generate glycosyl triflates from thioglycosides, showcasing the versatility of sulfonamide chemistry in synthesizing complex molecules (Crich & Smith, 2000).
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Compounds from sulfonamide-focused libraries, including N2-benzyl-N2-[(4-methoxyphenyl)sulfonyl]-N1-(1-phenylethyl)glycinamide, have been evaluated for their antitumor properties. These compounds are potent cell cycle inhibitors and have shown preliminary clinical activities in phase I trials, demonstrating their potential as oncolytic small molecules. The gene expression changes induced by these compounds have been characterized, providing insights into the drug-sensitive cellular pathways and the essential pharmacophore structure for antitumor activity (Owa et al., 2002).
Synthetic Chemistry Applications
The compound has been involved in studies related to synthetic chemistry, particularly in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. It serves as a key intermediate in the synthesis process, demonstrating its utility in creating complex molecular structures with potential pharmaceutical applications (Kommidi, Balasubramaniam, & Aidhen, 2010).
Molecular Electronics
Research on molecular electronics has utilized compounds such as N2-benzyl-N2-[(4-methoxyphenyl)sulfonyl]-N1-(1-phenylethyl)glycinamide for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, showcasing its importance in developing new materials for electronic applications (Stuhr-Hansen et al., 2005).
Herbicidal Activity
Studies have also explored the reaction of the compound with glycinamides to produce derivatives with high selective herbicidal activity. This research highlights its potential in developing new herbicides with targeted action mechanisms (He & Chen, 1997).
Biological Screening
Various N-substituted derivatives of sulfonamides, potentially including N2-benzyl-N2-[(4-methoxyphenyl)sulfonyl]-N1-(1-phenylethyl)glycinamide, have been synthesized and screened for biological activity. This includes evaluating their potential as inhibitors against enzymes like acetylcholinesterase and lipoxygenase, demonstrating the broad scope of pharmacological applications (Rehman et al., 2011).
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-19(21-11-7-4-8-12-21)25-24(27)18-26(17-20-9-5-3-6-10-20)31(28,29)23-15-13-22(30-2)14-16-23/h3-16,19H,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGJVKHQSZYRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4007722.png)
![4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)
![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)
![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)

![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)